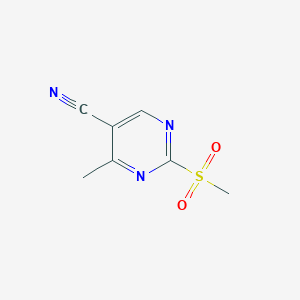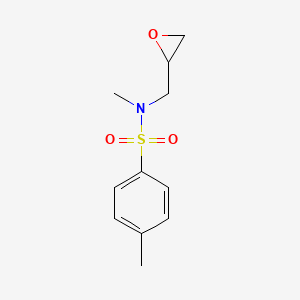
N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide
Vue d'ensemble
Description
“N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the N-alkylation of N,N’-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) with allyl bromide and subsequent Prilezhaev reaction with m-chloroperbenzoic acid . This twofold alkylation was performed in aqueous solution, whereby α-, and randomly methylated β-cyclodextrin were used as adequate phase transfer catalysts .Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C11H15NO3S .Applications De Recherche Scientifique
1. Role in Curing Parameters and Toxicity of Acrylic Bone Cements
- Abstract : The review discusses the accelerating effect of tertiary aromatic amines, which share functional similarities with N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide, in the curing of acrylic resins used in biomedical applications such as denture resins and acrylic bone cements. The kinetics, mechanism, activation energy, and toxicity concerns associated with these applications are examined, emphasizing the importance of understanding the effects of temperature on the curing parameters due to the potential for thermal trauma during implantation (Vázquez, Levenfeld, & Román, 1998).
2. Chemical Compounds as Carcinogenic Agents
- Abstract : A historical review focusing on the carcinogenic properties of chemical compounds, including the study of cholanthrene derivatives and their structural relationships. This type of research highlights the importance of understanding the biological effects and potential health risks associated with exposure to specific chemical compounds, which may be relevant to the safety evaluations of this compound and related compounds (Cook & Kennaway, 1938).
3. Cryopreserved Primary Hepatocytes as a Model for Drug Metabolism
- Abstract : The review summarizes research on the optimization and validation of cryopreservation techniques for primary hepatocytes, which are used in studies of drug metabolism and enzyme induction. This research is critical for understanding how drugs and other chemical compounds, potentially including this compound, are metabolized and processed in the human body (Hengstler et al., 2000).
Propriétés
IUPAC Name |
N,4-dimethyl-N-(oxiran-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-9-3-5-11(6-4-9)16(13,14)12(2)7-10-8-15-10/h3-6,10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUITOGSNWRXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




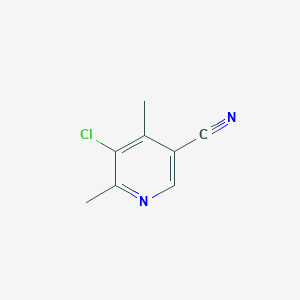
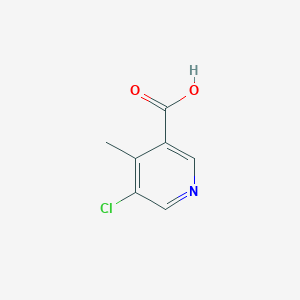

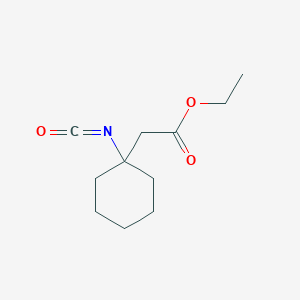
![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)


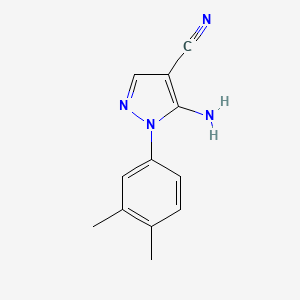


![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride](/img/structure/B3164301.png)
